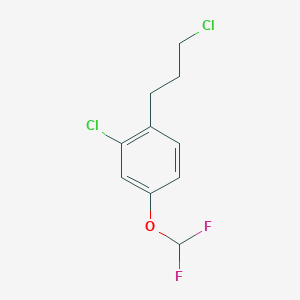

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene

Description

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- 1-Chloro: A chlorine atom at the benzene ring’s position 1.

- 2-(3-Chloropropyl): A chlorinated alkyl chain (3-chloropropyl) at position 2.

- 5-(Difluoromethoxy): A difluoromethoxy group (-OCF₂H) at position 5.

Properties

Molecular Formula |

C10H10Cl2F2O |

|---|---|

Molecular Weight |

255.08 g/mol |

IUPAC Name |

2-chloro-1-(3-chloropropyl)-4-(difluoromethoxy)benzene |

InChI |

InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-3-4-8(6-9(7)12)15-10(13)14/h3-4,6,10H,1-2,5H2 |

InChI Key |

MMJQLVLTJVWRBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Cl)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has a chloro group and a difluoromethoxy group.

Chloropropylation: The benzene derivative undergoes a chloropropylation reaction, where a chloropropyl group is introduced. This can be achieved using reagents such as 1-chloropropane and a suitable catalyst under controlled conditions.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure are carefully controlled to optimize the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to ensure a steady production rate.

Purification: Employing advanced purification techniques, such as distillation and chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and chloropropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction reactions can be used to remove or modify the chloro and chloropropyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogs from Published Data

Compound A : 1-Chloro-2-(3-chloropropyl)benzene ()

- Structure : Lacks the 5-(difluoromethoxy) group.

- Key Differences: Reduced polarity due to absence of the electron-withdrawing difluoromethoxy group. Lower molecular weight (C₉H₁₀Cl₂ vs. C₁₀H₉Cl₂F₂O).

Compound B : 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene ()

- Structure : Contains trifluoromethoxy (-OCF₃) at position 5 and difluoromethoxy at position 3.

- Key Differences :

- Substituent Position : Difluoromethoxy at position 3 vs. 5 in the target compound.

- Electron-Withdrawing Effects : Trifluoromethoxy (-OCF₃) is stronger than difluoromethoxy (-OCF₂H), influencing reactivity and metabolic stability.

- Physical Properties :

- Molecular weight: 304.64 g/mol (vs. ~259 g/mol for the target compound).

- Predicted boiling point: 280.8°C (higher than the target compound due to increased halogenation).

Compound C : DDT Derivatives ()

- Example : 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene (o,p’-DDT).

- Key Differences: Core Structure: Dichlorodiphenyltrichloroethane backbone vs. monosubstituted benzene with chloropropyl and fluorinated groups.

Physicochemical and Functional Comparisons

Biological Activity

1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene is an organic compound with the molecular formula . This compound features a benzene ring substituted with a chloro group, a chloropropyl group, and a difluoromethoxy group. Its unique structural arrangement contributes to its distinct chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1805681-20-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen and methoxy groups enhances its ability to modulate biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on related chlorinated compounds suggest they may induce cytotoxicity in cancer cells by triggering oxidative stress pathways. The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural analogs.

Genotoxicity and Mutagenicity

A structure-based assessment has indicated that this compound could exhibit genotoxic and mutagenic properties, raising concerns about its safety profile in pharmaceutical applications. The potential for carcinogenicity has been highlighted in predictive models, necessitating further investigation into its biological effects and mechanisms of action .

Study on Related Compounds

A comparative study involving structurally similar compounds demonstrated that chlorinated benzene derivatives can significantly affect cell viability in various cancer cell lines. These studies utilized assays to measure cytotoxicity and apoptosis induction, providing insights into the potential therapeutic applications of such compounds.

In Vivo Studies

In vivo experiments have shown that exposure to chlorinated compounds can lead to inflammatory responses in animal models. For instance, a study on the skin effects of related sulfur mustard analogs revealed that oxidative stress played a critical role in mediating skin injury and inflammation. Similar mechanisms may be applicable to the biological effects of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.